molecular formula C12H15N3O2 B12497703 Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate

Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate

Cat. No.: B12497703
M. Wt: 233.27 g/mol
InChI Key: DSYIQRCSRMGQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . It is known for its unique structure, which includes a benzotriazole moiety attached to a butanoate ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate typically involves the reaction of 2H-benzo[d][1,2,3]triazole with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(benzotriazol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-17-12(16)8-5-9-15-13-10-6-3-4-7-11(10)14-15/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYIQRCSRMGQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1N=C2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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